Clodronate

Description

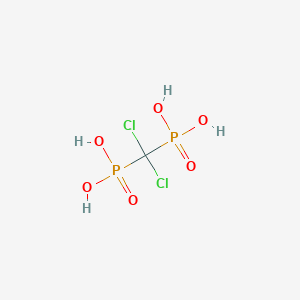

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[dichloro(phosphono)methyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4Cl2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSIXWWBWUQEHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)(P(=O)(O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4Cl2O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046959 | |

| Record name | Clodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.47e+00 g/L | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10596-23-3 | |

| Record name | Clodronate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10596-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clodronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clodronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clodronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLODRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0813BZ6866 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250 °C | |

| Record name | Clodronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clodronate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014858 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context and Evolution Within Bisphosphonate Research

Early Discovery and Synthesis of Bisphosphonates (19th Century)

The first synthesis of a bisphosphonate compound is credited to the German chemist von Baeyer and his colleague Hoffmann in 1897. researchgate.net However, the initial discovery of compounds with a P-C-P backbone, the defining feature of bisphosphonates, occurred even earlier. In the mid-19th century, chemists in Germany first synthesized these compounds. oup.com For many decades, these synthetic compounds were primarily used in industrial applications, such as corrosion inhibitors and water softeners, due to their ability to chelate calcium and prevent the precipitation of calcium carbonate. oup.comnih.govmdpi.com The biological significance of these molecules was not recognized at the time of their initial synthesis. It was initially believed that the Russian chemist Menschutkin had synthesized the first bisphosphonate in Germany in 1865, but it was later clarified that he had synthesized compounds with a P-O-P backbone, not the P-C-P structure characteristic of bisphosphonates. researchgate.netnih.gov In 1894, the pharmacist Theodor Salzer identified a bisphosphonate as an impurity in phosphoric acid but did not correctly identify its structure. researchgate.netnih.gov

Emergence of Bisphosphonates as Bone Metabolism Modulators (Late 1960s)

The transition of bisphosphonates from industrial chemicals to potential therapeutic agents began in the late 1960s, largely due to the pioneering work of Herbert A. Fleisch and his colleagues. researchgate.netnih.gov Their research was initially focused on inorganic pyrophosphate (PPi), a naturally occurring compound in the body that was found to inhibit calcium phosphate (B84403) precipitation. oup.comunl.pt Fleisch's group discovered that PPi could prevent calcification but was metabolically unstable. mdpi.com This led them to search for stable analogues of PPi, which brought them to the already synthesized bisphosphonates. researchgate.net These compounds, with their hydrolytically stable P-C-P bond, mimicked the effects of PPi on calcium phosphate but were not easily broken down by enzymes in the body. orthobullets.comresearchgate.net In 1968, it was first reported that bisphosphonates not only inhibited calcification but also bone resorption, a key process in bone metabolism. nih.govnih.gov This discovery laid the foundation for their clinical application in bone disorders characterized by excessive bone resorption. nih.gov

Introduction of First-Generation Bisphosphonates: Clodronic Acid and Etidronic Acid (1970s-1980s)

Following the discovery of their effects on bone, the first generation of bisphosphonates, which includes clodronic acid and etidronic acid, were introduced into clinical research and practice in the 1970s and 1980s. nih.govwikipedia.orglcms.cz These early bisphosphonates are characterized by their relatively simple chemical structures, lacking a nitrogen atom in their side chains. researchgate.net They were the first compounds of this class to be used successfully in a clinical setting for conditions such as Paget's disease of bone and hypercalcemia of malignancy. researchgate.netwikipedia.org Clodronic acid and etidronic acid demonstrated the therapeutic potential of inhibiting osteoclast activity, the cells responsible for bone breakdown. researchgate.net Their mechanism of action involves being metabolized into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP), which are cytotoxic to osteoclasts. wikipedia.org

Developmental Trajectory and Potency Enhancement in Bisphosphonate Generations

The development of bisphosphonates did not stop with the first generation. Subsequent research focused on modifying the chemical structure to enhance potency and specificity. This led to the classification of bisphosphonates into generations based on the presence and nature of a nitrogen atom in the R2 side chain.

First-Generation (Non-Nitrogen-Containing): This group includes clodronic acid and etidronic acid. They have the lowest relative potency. jpmer.com

Second-Generation (Nitrogen-Containing): The introduction of a nitrogen atom in the side chain, as seen in pamidronate and alendronate, resulted in a significant increase in antiresorptive potency, estimated to be 10 to 100 times greater than the first generation. jpmer.com

Third-Generation (Heterocyclic Nitrogen-Containing): This generation, which includes risedronate and zoledronic acid, features a nitrogen atom within a heterocyclic ring structure. This modification further increased potency by up to 10,000 times compared to the first-generation compounds. jpmer.com

The enhanced potency of the nitrogen-containing bisphosphonates is attributed to a different mechanism of action. Instead of being metabolized into cytotoxic ATP analogues, they inhibit farnesyl diphosphate (B83284) synthase (FDPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. nih.govresearchgate.net This inhibition disrupts essential cellular processes, leading to osteoclast inactivation and apoptosis. wikipedia.org

The following table provides a comparative overview of the different generations of bisphosphonates and their relative potency.

| Generation | Example Compounds | Key Structural Feature | Relative Potency (approximate) |

| First | Clodronic Acid, Etidronic Acid | No Nitrogen in side chain | 1x |

| Second | Pamidronate, Alendronate | Nitrogen in alkyl side chain | 10-100x |

| Third | Risedronate, Zoledronic Acid | Nitrogen in heterocyclic ring | 100-10,000x |

This developmental trajectory highlights a clear structure-activity relationship, where specific chemical modifications have led to substantial improvements in the therapeutic efficacy of bisphosphonates.

Mechanisms of Action at Molecular and Cellular Levels

Interaction with Hydroxyapatite (B223615) Crystals in Bone Matrix

The initial and defining step in the action of clodronic acid is its interaction with the inorganic component of bone. Bisphosphonates are characterized by a distinctive phosphorus-carbon-phosphorus (P-C-P) backbone, which is resistant to enzymatic hydrolysis and endows them with a strong affinity for calcium ions. bccancer.bc.canih.gov This chemical feature drives their localization to the skeleton.

Clodronic acid binds directly and strongly to hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] crystals, the primary mineral constituent of the bone matrix. bccancer.bc.cadrugbank.comcaymanchem.comnoahcompendium.co.uk The P-C-P structure chelates the calcium ions present in hydroxyapatite, anchoring the molecule to the bone surface. nih.gov Research has quantified this interaction, showing that clodronic acid binds to hydroxyapatite crystals with a notable affinity constant. caymanchem.com This binding is not merely passive; clodronic acid actively inhibits both the growth and the dissolution of these crystals, thereby directly impeding the mineral dynamics of bone resorption. bccancer.bc.cacaymanchem.comnoahcompendium.co.uk However, its affinity for bone is considered lower than that of the more potent, nitrogen-containing bisphosphonates. aacrjournals.orgacs.org

| Parameter | Value | Reference |

| Binding Affinity Constant (Hydroxyapatite) | 0.72 µM | caymanchem.com |

| Inhibition of Crystal Growth (IC₅₀) | 1.34 µM | caymanchem.com |

This interactive table summarizes key research findings on the binding characteristics of clodronic acid to hydroxyapatite.

A crucial aspect of clodronic acid's mechanism is its preferential accumulation at sites of high bone turnover. bccancer.bc.ca In areas of active bone resorption, osteoclasts break down the bone matrix, exposing the mineral surface. drugbank.com The high affinity of clodronic acid for hydroxyapatite ensures that it is rapidly taken up and concentrated at these specific locations. bccancer.bc.capatsnap.com This targeted accumulation allows for a localized and potent effect directly at the sites where bone resorption is most active, concentrating the compound where its inhibitory action is most needed.

Intracellular Metabolism and Analog Formation in Osteoclasts

Once bound to the bone mineral, clodronic acid is released during the resorption process and internalized by osteoclasts, primarily through fluid-phase endocytosis. drugbank.compatsnap.com Unlike nitrogen-containing bisphosphonates that inhibit the mevalonate (B85504) pathway, clodronic acid's mechanism is centered on its intracellular metabolism into a toxic analog of adenosine (B11128) triphosphate (ATP). aacrjournals.orgpatsnap.comnih.govnih.gov

Inside the osteoclast, clodronic acid acts as a prodrug. nih.gov Due to its structural similarity to pyrophosphate, it is recognized by specific enzymes and incorporated into a new molecule. aacrjournals.orgclodrosome.commdpi.com Class II aminoacyl-tRNA synthetases catalyze the metabolic conversion of clodronate into a non-hydrolyzable, cytotoxic analog of ATP. nih.govclodrosome.commdpi.com This metabolite is identified as adenosine 5'-(β,γ-dichloromethylene) triphosphate, commonly abbreviated as AppCCl₂p. aacrjournals.orgpatsnap.comnih.govnih.gov Studies have shown that a significant portion—30% to 55%—of the this compound taken up by macrophage-like cells is converted into this toxic metabolite, which then accumulates to high concentrations within the cell. nih.gov

The AppCCl₂p metabolite is a key effector of clodronic acid's cellular action. Because its P-C-P bond is resistant to enzymatic hydrolysis, it cannot be used as an energy source like normal ATP. drugbank.comaacrjournals.org The accumulation of this non-functional ATP analog profoundly disrupts essential ATP-dependent cellular processes. patsnap.comresearchgate.net A primary target for AppCCl₂p is the mitochondrial ADP/ATP translocase, a critical protein responsible for exchanging mitochondrial ATP for cytosolic ADP. aacrjournals.orgnih.govclodrosome.comnih.govt3db.ca By inhibiting this translocase, AppCCl₂p cripples the cell's energy metabolism, leading to a loss of mitochondrial function and a depletion of functional intracellular ATP. nih.govnih.govclodrosome.commerckmillipore.com

Effects on Osteoclast Function and Apoptosis

The culmination of clodronic acid's metabolic activation is the induction of osteoclast apoptosis, or programmed cell death. aacrjournals.orgpatsnap.comnih.govmedchemexpress.com The disruption of mitochondrial function and the accumulation of the toxic AppCCl₂p metabolite serve as potent triggers for the apoptotic cascade. aacrjournals.orgnih.govnih.gov This leads to characteristic changes in the cell, including nuclear condensation and fragmentation, ultimately resulting in the death of the osteoclast. aacrjournals.org The induction of apoptosis is considered the primary mechanism by which clodronic acid and other simple bisphosphonates inhibit bone resorption. aacrjournals.orgresearchgate.net By reducing the number of active osteoclasts, clodronic acid effectively halts the breakdown of bone tissue. noahcompendium.co.uk Research has confirmed that if osteoclast apoptosis is blocked using a caspase inhibitor, the anti-resorptive efficacy of this compound is overcome. aacrjournals.org

Inhibition of Osteoclast-Mediated Bone Resorption

Clodronic acid is a potent inhibitor of bone resorption mediated by osteoclasts. drugbank.comnih.gov As a structural analogue of pyrophosphate, it possesses a high affinity for calcium ions and strongly binds to the hydroxyapatite crystals within the bone matrix, particularly at sites of active bone turnover. drugbank.comnih.goveuropa.eu During the process of bone resorption, osteoclasts create an acidic microenvironment to dissolve the bone mineral. This local acidification releases the clodronic acid from the hydroxyapatite, allowing it to be internalized by the osteoclast via fluid-phase endocytosis. drugbank.comnih.gov

Once inside the osteoclast's cytosol, clodronic acid is not a direct inhibitor. Instead, it is metabolized by aminoacyl-tRNA synthetases into a non-hydrolyzable analogue of adenosine triphosphate (ATP), identified as adenosine-5'-(β,γ-dichloromethylene) triphosphate (AppCCl₂p). nih.govnih.gov This newly formed metabolite acts as a toxic ATP analog. nih.goveuropa.eu By competitively inhibiting the mitochondrial ADP/ATP translocase, AppCCl₂p disrupts the primary mechanism of cellular energy transfer. nih.gov This interference with ATP-dependent intracellular processes effectively incapacitates the osteoclast, leading to a cessation of its bone-resorbing function. drugbank.compharmacologyeducation.org

Induction of Osteoclast Apoptosis

The intracellular accumulation of the toxic ATP metabolite, AppCCl₂p, is the primary trigger for inducing programmed cell death, or apoptosis, in osteoclasts. europa.eunih.govspandidos-publications.com The disruption of mitochondrial function is a key step in this process. By preventing the translocation of ADP into the mitochondria, AppCCl₂p effectively halts ATP production, leading to a state of cellular energy depletion. pharmacologyeducation.orgnih.gov This metabolic stress initiates the apoptotic cascade, which includes the release of cytochrome C from the mitochondria into the cytoplasm. nih.gov

The consequence of this action is a significant reduction in the number and activity of viable osteoclasts at resorption sites. spandidos-publications.com Research has demonstrated that treatment with this compound leads to morphological changes in osteoclasts consistent with apoptotic cell death. nih.gov This induction of apoptosis is a central mechanism by which clodronic acid achieves its potent anti-resorptive effects. spandidos-publications.com

Impact on Podosome Formation and Osteoclast Detachment

For an osteoclast to resorb bone, it must first firmly attach to the bone surface. This adhesion is mediated by specialized structures called podosomes, which are dynamic, actin-rich adhesion points that organize into a "sealing zone" or actin ring. drugbank.comnih.govmdpi.com This ring isolates the area of bone destined for resorption.

Clodronic acid's mechanism indirectly but effectively leads to the disruption of these critical podosome structures. drugbank.comnih.gov The formation, maintenance, and dynamic reorganization of the actin cytoskeleton and podosomes are highly energy-intensive processes, relying on a constant supply of ATP. drugbank.com By causing the accumulation of the cytotoxic AppCCl₂p and subsequent depletion of functional ATP, clodronic acid cripples the osteoclast's ability to sustain its cytoskeletal architecture. drugbank.comnih.gov This disruption of the podosome belt causes the osteoclast to detach from the bone surface, thereby physically preventing it from carrying out bone resorption. drugbank.comnih.gov

Influence on Other Bone Cell Types

While the primary target of clodronic acid is the mature osteoclast, its effects are not entirely confined to this cell type. It also influences other key cells involved in bone turnover, including osteoblasts, osteocytes, and osteoclast precursors.

Potential Effects on Osteoblasts

The effect of clodronic acid on osteoblasts—the cells responsible for bone formation—appears to be complex and potentially dose-dependent. Some research findings suggest a supportive role for this compound on osteoblast activity. In co-culture models, this compound was found to support increased osteoblast activity even at concentrations that significantly inhibited osteoclasts. europa.eunih.gov Another study involving rats on a low-calcium diet demonstrated that this compound could stimulate bone formation. oup.com

Conversely, other studies have reported inhibitory effects on osteoblast differentiation. Research using osteoblast-like cells (MG63) showed that while this compound increased cell proliferation, it also led to a significant decrease in differentiation capacity, as measured by reduced alkaline phosphatase (ALP) activity and calcium deposition.

| Study Model | This compound Concentration/Dose | Observed Effect on Osteoblasts/Bone Formation | Reference |

|---|---|---|---|

| Osteoclast and osteoblast co-cultures | 18-63 µg | Supported increased osteoblast metabolic activity | europa.eunih.gov |

| Rats fed a low-calcium diet | 2-4 mgP/day | Stimulated bone formation and increased BMD | oup.com |

| Cultured rat bone marrow cells | 10⁻⁷ and 10⁻⁶ M | Increased area of mineralized nodules | oup.com |

Influence on Osteocytes

Osteocytes are mature osteoblasts embedded within the bone matrix that act as the primary mechanosensors and orchestrators of bone remodeling. There is limited research available specifically investigating the direct effects of clodronic acid on osteocytes. However, studies on the broader class of bisphosphonates provide some insight. The effects appear to be complex, with some studies on nitrogen-containing bisphosphonates, such as zoledronic acid, showing induction of osteocyte apoptosis in certain experimental models, while others report no effect on osteocyte viability. mdpi.com One study even suggested that bisphosphonates may have a protective effect, reducing osteocyte apoptosis. europa.eu It has also been shown that zoledronate can stimulate osteocytes to produce RANKL, a key factor for osteoclast formation, though this effect was not observed with this compound. oup.com Due to the scarcity of direct evidence, the precise influence of clodronic acid on osteocyte function and viability remains an area requiring further investigation.

Modulation of Osteoclast Precursors

Clodronic acid also exerts an influence on the precursors of osteoclasts, which originate from the monocyte/macrophage hematopoietic lineage. mdpi.com The differentiation of these precursors into mature, multinucleated osteoclasts is a critical step in bone resorption and is largely driven by the RANKL/RANK signaling pathway. nih.gov

Research indicates that this compound can inhibit this differentiation process. nih.gov Studies using RAW264.7 cells, a macrophage cell line capable of differentiating into osteoclasts, showed that bisphosphonates, including non-nitrogenous types, directly inhibit RANKL-stimulated osteoclast differentiation and fusion in a dose-dependent manner. spandidos-publications.com In long-term cultures of bone marrow cells, this compound was found to inhibit the differentiation of preosteoclastic cells into mature osteoclasts, although it did not inhibit the proliferation of the precursors themselves. nih.gov Furthermore, studies with liposomal this compound have suggested an indirect signaling mechanism where monocytes/macrophages, in response to this compound, may secrete signals that influence other bone cells. nih.gov By impeding the maturation of osteoclasts, clodronic acid reduces the pool of active bone-resorbing cells.

| Cell/System Studied | Key Finding | Reference |

|---|---|---|

| Human preosteoclastic (FLG 29.1) cells | Inhibited differentiative features | nih.gov |

| RAW264.7 macrophage cells | Directly inhibited RANKL-stimulated osteoclast differentiation and fusion | spandidos-publications.com |

| Long-term bone marrow cultures | Inhibited differentiation of precursors into mature osteoclasts | nih.gov |

| Mouse mesenchymal stem cells (co-culture) | Liposomal this compound triggered signals from monocytes/macrophages | nih.gov |

Distinct Mechanism Compared to Nitrogen-Containing Bisphosphonates

The primary distinction between clodronic acid and N-BPs lies in their molecular targets and mechanisms of action. pharmgkb.orgaacrjournals.org While both classes of drugs ultimately lead to the apoptosis of osteoclasts, the cells responsible for bone breakdown, they achieve this through different intracellular pathways. patsnap.compharmgkb.org

N-BPs, such as alendronate, risedronate, and zoledronic acid, function by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. pharmgkb.orgnih.govdovepress.com This inhibition prevents the synthesis of essential isoprenoid lipids, which are necessary for the post-translational modification (prenylation) of small GTP-binding proteins like Ras. nih.govpharmgkb.org The disruption of this process interferes with crucial cellular functions in osteoclasts, including cytoskeletal arrangement and vesicular transport, ultimately triggering apoptosis. pnas.orgpnas.org

In contrast, clodronic acid does not inhibit FPPS or the broader mevalonate pathway. nih.govt3db.cahmdb.ca Instead, it is metabolized within the cell into a cytotoxic analog of adenosine triphosphate (ATP). pharmgkb.orgnih.gov

Absence of Protein Isoprenylation Inhibition

A defining feature of clodronic acid's mechanism is its lack of interference with protein isoprenylation. nih.govt3db.cahmdb.ca Research has consistently shown that, unlike N-BPs, clodronic acid does not inhibit the enzymes of the mevalonate pathway responsible for producing farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govpharmgkb.org These molecules are essential for the prenylation of small GTPases.

The mechanism of clodronic acid involves its intracellular conversion into a non-hydrolyzable ATP analog, adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p). patsnap.comnih.govnih.gov This metabolite is cytotoxic. t3db.captgcn.com The accumulation of AppCCl2p within osteoclasts is believed to induce apoptosis by interfering with mitochondrial ATP-dependent processes. patsnap.comaacrjournals.org One of the proposed targets is the mitochondrial ADP/ATP translocase, a critical component for cellular energy metabolism. t3db.cahmdb.ca Inhibition of this translocase by AppCCl2p disrupts the cell's energy supply, leading to programmed cell death. t3db.canih.gov

Implications for Combined Therapies

The distinct mechanisms of action between clodronic acid and N-BPs have led to investigations into their potential use in combination therapies. dovepress.comnih.gov The rationale behind this approach is that combining a non-nitrogen-containing bisphosphonate with a nitrogen-containing one could offer a multi-pronged attack on excessive bone resorption or potentially mitigate some of the side effects associated with N-BPs.

Some research has suggested that the anti-inflammatory properties of clodronic acid could counteract the pro-inflammatory effects sometimes observed with N-BPs. dovepress.comnih.gov N-BPs can induce the production of pro-inflammatory cytokines, whereas clodronic acid has been noted for its anti-inflammatory and analgesic properties. nih.govresearchgate.net

Clinical and preclinical studies have explored the co-administration of clodronic acid with N-BPs. For example, in murine models, the concurrent injection of this compound with an N-BP was found to reduce or prevent the local necrosis induced by the N-BP without compromising its anti-bone-resorptive effects. nih.gov It is suggested that this compound may inhibit the uptake of N-BPs into cells associated with inflammation and necrosis. nih.gov

Pharmacological Effects and Efficacy in Bone Remodeling Disorders

Inhibition of Bone Resorption

Clodronic acid is a potent inhibitor of osteoclast-mediated bone resorption. patsnap.comdrugbank.com As a structural analogue of pyrophosphate, it has a high affinity for hydroxyapatite (B223615) crystals within the bone matrix, leading to its accumulation at sites of active bone turnover. bccancer.bc.cadrugbank.com When osteoclasts resorb bone, they internalize the clodronate. patsnap.comdrugbank.com

Inside the osteoclast, clodronic acid is metabolized into a non-hydrolyzable ATP analogue, AppCCl2p. patsnap.commdpi.com This metabolite disrupts essential ATP-dependent cellular processes, ultimately inducing apoptosis (programmed cell death) in osteoclasts. patsnap.comresearchgate.netresearchgate.net This reduction in the number and activity of osteoclasts leads to a significant decrease in bone resorption. patsnap.commacmillan.org.uk Studies have also suggested that this compound can interfere with osteoblast-mediated osteoclast activation. bccancer.bc.ca

Furthermore, research indicates that this compound can influence the RANKL/OPG system, a critical signaling pathway in bone metabolism. In vitro studies on human osteoblasts have shown that this compound can decrease the compression-induced increase in the RANKL/OPG ratio, suggesting an indirect mechanism for reducing osteoclast activity. nih.gov Specifically, this compound has been observed to inhibit the increase in RANKL gene expression caused by compressive loading. nih.gov In contrast to nitrogen-containing bisphosphonates, this compound appears to have a lesser effect on OPG and RANKL gene expression in osteoblasts under normal conditions. nih.gov However, the presence of RANKL has been shown to attenuate the apoptosis-inducing and anti-resorptive effects of this compound on osteoclasts in vitro. d-nb.info

Effects on Bone Mineral Density (BMD)

Clodronic acid has demonstrated efficacy in preserving and increasing bone mineral density (BMD). nih.govresearchgate.net In postmenopausal women with osteoporosis, long-term treatment with oral clodronic acid has been shown to significantly increase BMD at the lumbar spine, femoral neck, and trochanter. nih.gov One prospective, controlled study observed a 3.1% increase in lumbar spine BMD, a 3.2% increase in femoral neck BMD, and a 2.2% increase in trochanter BMD after 36 months of treatment, in contrast to the bone loss seen in the control group. nih.gov

Similarly, in women with relapsing breast cancer, oral this compound treatment has been associated with an increase in lumbar spine BMD in bone seemingly unaffected by metastases. nih.gov Another study found that oral this compound appeared to reduce the loss of bone in patients with primary operable breast cancer. helsinki.fi The positive effects on BMD have been observed with various administration routes, including oral, intramuscular, and intravenous. researchgate.net

| Study Population | Treatment Duration | Anatomical Site | Change in BMD with Clodronic Acid |

| Postmenopausal women with osteoporosis | 36 months | Lumbar Spine | +3.1% |

| Postmenopausal women with osteoporosis | 36 months | Femoral Neck | +3.2% |

| Postmenopausal women with osteoporosis | 36 months | Trochanter | +2.2% |

| Women with relapsing breast cancer | 17.3 months | Lumbar Spine | +8.1% |

Table 1: Effects of Clodronic Acid on Bone Mineral Density in Different Patient Populations.

Impact on Bone Strength and Microarchitecture

By inhibiting bone resorption and preserving bone mass, clodronic acid contributes to the maintenance of bone strength. macmillan.org.uk The reduction in excessive bone turnover helps to preserve the structural integrity of bone. While direct quantitative data on microarchitecture from the provided search results is limited, the established mechanism of inducing osteoclast apoptosis and reducing their resorptive activity logically leads to the preservation of bone microarchitecture that would otherwise be degraded in high-turnover states. researchgate.netnih.gov

Anti-Inflammatory Properties

Beyond its effects on bone, clodronic acid exhibits anti-inflammatory properties. patsnap.comnih.govresearchgate.net This distinguishes it from nitrogen-containing bisphosphonates, which can sometimes induce acute-phase inflammatory reactions. nih.govresearchgate.net The anti-inflammatory action of this compound is partly attributed to its ability to induce apoptosis in macrophages, key cells in the inflammatory process. mdpi.comrupress.org

Clodronic acid has been shown to reduce the production and secretion of several pro-inflammatory cytokines. patsnap.comwikipedia.org In vitro studies using isolated microglial cells demonstrated that this compound significantly down-regulated the lipopolysaccharide (LPS)-stimulated secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). nih.gov Similarly, research on RAW 264 cells, a macrophage-like cell line, showed that this compound inhibits the LPS-stimulated production of IL-6 and TNF. medchemexpress.com

Further evidence comes from in vivo models. In a mouse model of radiation-induced lung injury, treatment with liposomal this compound led to lower levels of pro-inflammatory cytokines in both plasma and bronchoalveolar lavage fluid. nih.gov In a rat model of sepsis, this compound-containing liposomes reduced hepatic IL-1β and TNF-α expression. thno.org Studies in models of Parkinson's disease have also shown that this compound liposome (B1194612) treatment reduced the expression of inflammatory cytokines like IL-1β, IL-6, and TNF-α in the brain. researchgate.net However, in some contexts, such as delayed treatment in a model of cytokine storm syndrome, this compound did not decrease the levels of IL-6 and TNF-α. frontiersin.org

| Cytokine | In Vitro/In Vivo Model | Effect of Clodronic Acid |

| IL-1β | Isolated microglial cells | Significant down-regulation |

| IL-6 | RAW 264 cells | Inhibition of production |

| TNF-α | Isolated microglial cells, RAW 264 cells | Significant down-regulation/inhibition |

| IL-1β, IL-6, TNF-α | Mouse model of radiation-induced lung injury | Lowered levels |

| IL-1β, TNF-α | Rat model of sepsis | Reduced hepatic expression |

Table 2: Effect of Clodronic Acid on Pro-Inflammatory Cytokines.

Analgesic Effects

Clodronic acid possesses analgesic properties, which are beneficial in conditions associated with bone pain, such as osteoporotic vertebral fractures and metastatic bone disease. nih.govwikipedia.orgncats.io A study comparing clodronic acid to acetaminophen (B1664979) for pain from osteoporotic vertebral fractures found that this compound provided superior analgesia. wikipedia.org In patients with metastatic prostate cancer, oral this compound was associated with more distinct pain relief compared to placebo. nih.gov

The analgesic effect of clodronic acid is linked to its influence on nociception, the sensory process that provides the signals that lead to pain. A key mechanism involves the inhibition of ATP release, a mediator of nociception. mdpi.comnih.gov this compound acts as an inhibitor of the vesicular nucleotide transporter (VNUT), which is responsible for loading ATP into vesicles for release. mdpi.comnih.gov

Recent research has shown that epidermal keratinocytes, which participate in cutaneous nociception, release ATP-containing microvesicles in response to nociceptive stimuli like capsaicin. mdpi.comresearchgate.net Clodronic acid was found to reduce the release of these ATP-loaded microvesicles from human keratinocytes, suggesting a novel mechanism for its local analgesic effects. mdpi.comnih.gov By inhibiting the vesicular storage and subsequent release of ATP from cells like neurons and keratinocytes, this compound can block purinergic chemical transmission involved in pain signaling. mdpi.com

Preclinical Research and Animal Model Studies

In Vivo Models of Osteoclast Activity

In vivo studies have consistently demonstrated the potent inhibitory effect of clodronic acid on osteoclast-mediated bone resorption. pom.go.idhpra.ie Animal models have been instrumental in establishing this fundamental property of the compound.

In growing rats, high doses of clodronate lead to a broadening of the long bone metaphyses, a direct consequence of the inhibition of bone resorption. pom.go.idhpra.ie Furthermore, in ovariectomized rats, a well-established model for postmenopausal osteoporosis, subcutaneously administered this compound inhibits bone resorption at low doses and prevents the associated reduction in bone strength. pom.go.idhpra.iepom.go.idhpra.ie this compound has been shown to inhibit bone resorption in a dose-dependent manner across various experimental models of osteoporosis, including those induced by estrogen deficiency, without negatively impacting bone mineralization. pom.go.idhpra.ie

High doses of this compound disodium (B8443419) have been shown in various tumor models to reduce the number of tumor-induced osteoclasts, thereby inhibiting bone resorption without affecting bone formation or mineralization. hres.cahres.ca There is also evidence to suggest that this compound may not only prevent bone lysis but also increase bone mass and strength. hres.cahres.ca

The table below summarizes key findings from in vivo models of osteoclast activity.

| Animal Model | Key Findings |

| Growing Rats | Inhibition of bone resorption at high doses leads to broadening of long bone metaphyses. pom.go.idhpra.ie |

| Ovariectomized Rats | Inhibits bone resorption and prevents reduction in bone strength. pom.go.idhpra.iepom.go.idhpra.ie |

| Tumor Models | Reduces the number of osteoclasts and inhibits bone resorption without affecting bone formation. hres.cahres.ca |

Evaluation of Effects on Synovial Lining Cells and Chemokine Production in Osteoarthritis Models

In animal models of osteoarthritis (OA), intra-articular (IA) administration of this compound has been shown to have significant effects on the synovial lining and the production of inflammatory mediators. researchgate.netnih.gov A key mechanism identified is the depletion of phagocytic synovial lining cells, which are primarily macrophages. nih.govfrontiersin.org

Studies in mice have demonstrated that a single IA injection of liposome-encapsulated this compound leads to a progressive reduction in synovial lining cells, with the maximum effect observed seven days after injection. nih.gov This depletion of synovial macrophages is associated with a marked reduction in the production of pro-inflammatory chemokines and cytokines, including Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α). researchgate.netnih.govnih.govresearchgate.net Furthermore, the levels of growth factors such as Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins 2 and 4 (BMP-2/4), as well as matrix metalloproteinases (MMPs) like MMP-2, MMP-3, and MMP-9, are also reduced. researchgate.netnih.govnih.govresearchgate.net

In a mouse model where high levels of active TGF-β1 in the knee joint induced synovium hyperplasia and chondro-osteophyte formation, a single IA injection of this compound depleted synovial lining cells and reduced these TGF-β-related pathological changes. nih.gov In collagenase-induced OA in mice, this compound treatment inhibited the synovial expression of MMP-2, MMP-3, and MMP-9 seven days after induction. nih.gov

The table below summarizes the effects of this compound on synovial cells and chemokine production in OA models.

| Parameter | Effect of this compound | Animal Model |

| Synovial Lining Cells | Depletion, particularly of macrophages. nih.gov | Mice nih.gov |

| Chemokine/Cytokine Production | Reduction of IL-1 and TNF-α. researchgate.netnih.govnih.govresearchgate.net | Mice nih.gov |

| Growth Factor Production | Reduction of TGF-β and BMP-2/4. researchgate.netnih.govnih.gov | Mice nih.gov |

| Metalloproteinase Production | Reduction of MMP-2, MMP-3, and MMP-9. researchgate.netnih.govnih.govresearchgate.net | Mice nih.gov |

Prevention of Cartilage Damage and Synovial Hyperplasia in Animal Models

Preclinical studies in animal models of arthritis have shown that clodronic acid can prevent cartilage damage and reduce synovial hyperplasia. researchgate.netnih.govresearchgate.net In a mouse model of collagen-induced arthritis, the administration of this compound-laden liposomes into the knee joint seven days before the induction of arthritis led to a significant reduction in cartilage damage. nih.gov

Furthermore, in a rabbit model of antigen-induced arthritis, intra-articular injections of liposomal this compound were found to have chondroprotective effects. clinexprheumatol.org Specifically, the treatment helped maintain normal levels of Cartilage Oligomeric Matrix Protein (COMP) in the superficial articular cartilage, whereas the arthritis control group showed a significant loss of COMP. clinexprheumatol.org Low, non-cytotoxic doses of this compound have been shown to exert anti-inflammatory properties in vivo, which contributes to the prevention of cartilage damage. clinexprheumatol.org

This compound treatment has also been observed to moderate synovial lining cell hyperplasia in animal models of arthritis. clinexprheumatol.org In an obese-associated OA model in mice, this compound liposomes administered intra-articularly reduced synovial inflammation, which in turn led to an increase in proteoglycan production and a reduction in the severity of OA as assessed by histological evaluation. researchgate.net

The table below summarizes the protective effects of this compound in animal models of arthritis.

| Effect | Animal Model | Key Findings |

| Prevention of Cartilage Damage | Mice (Collagen-Induced Arthritis) | Reduced cartilage damage when administered before arthritis induction. nih.gov |

| Chondroprotection | Rabbits (Antigen-Induced Arthritis) | Maintained normal levels of Cartilage Oligomeric Matrix Protein (COMP). clinexprheumatol.org |

| Reduction of Synovial Hyperplasia | Rabbits (Antigen-Induced Arthritis) | Moderated synovial lining cell hyperplasia. clinexprheumatol.org |

| Reduced OA Severity | Mice (Obese-Associated OA) | Increased proteoglycan production and reduced histological severity of OA. researchgate.net |

Studies on Osteophyte Formation and Joint Inflammation

Clodronic acid has demonstrated the ability to reduce osteophyte formation and joint inflammation in various animal models of osteoarthritis. researchgate.netnih.govresearchgate.net The depletion of synovial macrophages appears to be a key mechanism underlying these effects. researchgate.netfrontiersin.org

In a murine model of collagenase-induced osteoarthritis, a single intra-articular injection of this compound prior to the induction of OA resulted in a significant reduction in the size of osteophytes at both 7 and 14 days post-induction. nih.govors.org Specifically, osteophyte formation was reduced by 84% at day 7 and 66% at day 14. researchgate.net This was accompanied by a significant reduction in fibrosis and inflammatory cell infiltrate in the synovium. nih.gov

Similarly, in a mouse model where osteoarthritis was induced by transforming growth factor-beta (TGF-β), the administration of this compound led to a marked reduction in the formation of chondro-osteophytes. nih.gov The reduction in BMP-2/4 levels following this compound administration is considered crucial in inhibiting osteophyte formation, as these growth factors are known to stimulate chondrogenesis and bone formation when injected into the knee joint. nih.gov this compound treatment also leads to a reduction in joint swelling in animal models of OA. researchgate.netnih.gov

The table below summarizes the findings on the effects of this compound on osteophyte formation and joint inflammation.

| Parameter | Animal Model | Key Findings |

| Osteophyte Formation | Mice (Collagenase-Induced OA) | Significant reduction in osteophyte size at 7 and 14 days. nih.govresearchgate.netors.org |

| Osteophyte Formation | Mice (TGF-β-Induced OA) | Marked reduction in chondro-osteophyte formation. nih.gov |

| Joint Inflammation | Mice (Collagenase-Induced OA) | Significant reduction in fibrosis and inflammatory cell infiltrate. nih.gov |

| Joint Swelling | General OA Models | Reduction in joint swelling. researchgate.netnih.gov |

Investigations into Bone Resorption in Experimental Renal Osteodystrophy

Clodronic acid has been shown to be effective in inhibiting bone resorption in animal models of experimental renal osteodystrophy. pom.go.idhpra.iepom.go.idhpra.ie In studies with chronically uremic, nonacidotic rats, therapy with dichloromethylene diphosphonate (Cl2MDP), another name for clodronic acid, reversed the progressive accumulation of less dense, more immature bone that is characteristic of progressive uremia. nih.gov

After four weeks of therapy with Cl2MDP, the maturational profile of the bones from the chronically uremic animals was comparable to that of non-uremic littermates. nih.gov X-ray diffraction analysis revealed that both the degree of crystallinity and the crystal size/perfection parameters in the bones of uremic rats treated with Cl2MDP were comparable to those of the non-uremic controls after four weeks. nih.gov

Furthermore, treatment with Cl2MDP was found to diminish soft tissue calcification in the uremic animals. nih.gov These findings support the premise that the accelerated bone resorption and abnormal mineralization and maturation of skeletal tissue characteristic of experimental renal insufficiency can be alleviated with clodronic acid. nih.gov

Macrophage Depletion Studies using Liposome-Encapsulated this compound

Liposome-encapsulated this compound is a widely used tool in preclinical research for the specific depletion of macrophages in vivo. clinexprheumatol.orguzh.ch The "macrophage suicide technique" involves the encapsulation of this compound within liposomes, which are readily taken up by phagocytic cells, particularly macrophages. clinexprheumatol.orgahajournals.org Once inside the macrophage, the liposomes are broken down by lysosomes, releasing the this compound and inducing apoptosis (programmed cell death) in the cell. clinexprheumatol.org This method is highly effective for eliminating macrophages without being toxic to non-phagocytic cells. ahajournals.org

This technique has been employed in a variety of animal models to study the role of macrophages in different pathological processes. In models of inflammatory arthritis in mice, a single intra-articular injection of this compound liposomes resulted in the reversible depletion of synovial phagocytic cells, which was accompanied by a reduction in cartilage destruction. mdpi.com In a rat model of streptococcal cell wall-induced arthritis, synovial macrophage depletion led to a significant reduction in the staining of ED1+ cells (a marker for macrophages and osteoclasts) in both the synovial tissue and bone. oup.com

In an obese-associated post-traumatic OA model in mice, this compound liposomes were shown to attenuate cartilage damage and synovial inflammation by depleting synovial macrophages. researchgate.net Studies have also utilized this technique to investigate the role of macrophages in vascular repair after injury, where macrophage inactivation by liposomal this compound was found to inhibit neointimal hyperplasia in rats and rabbits. ahajournals.org

The table below provides an overview of macrophage depletion studies using liposome-encapsulated this compound.

| Research Area | Animal Model | Key Findings |

| Inflammatory Arthritis | Mice | Reversible depletion of synovial phagocytes, reducing cartilage destruction. mdpi.com |

| Inflammatory Arthritis | Rats | Significant reduction of ED1+ cells in synovium and bone. oup.com |

| Osteoarthritis | Mice | Attenuation of cartilage damage and synovial inflammation. researchgate.net |

| Vascular Injury | Rats and Rabbits | Inhibition of neointimal hyperplasia. ahajournals.org |

Research in Large Animal Models (e.g., Horses, Sheep)

Clodronic acid has been studied in large animal models, such as horses and sheep, to evaluate its effects on musculoskeletal conditions and to serve as a translational model for human applications. plos.orgavma.org

In a sheep model of antigen-induced arthritis, the uptake of liposomes into macrophages within the inflamed joint lining was demonstrated. clinexprheumatol.orgmdpi.comnih.gov However, in this particular study, a single intra-articular injection of this compound liposomes did not demonstrate a therapeutic effect in terms of reducing joint swelling or improving histological scores compared to a saline liposome (B1194612) control group. clinexprheumatol.orgnih.gov

More recent research has focused on the pharmacokinetics of this compound in sheep as a model for horses. avma.orgnih.govresearchgate.net Studies have shown that the pharmacokinetic parameters of this compound in juvenile sheep are similar to those reported in horses, suggesting that sheep can be a useful animal model for studying the effects of bisphosphonates in juvenile horses. nih.govresearchgate.net

A study investigating the effects of intramuscular this compound disodium in juvenile sheep subjected to exercise found that the treatment did not produce any measurable effects on bone turnover, serum bone biomarkers, bone mineral density, or bone microstructure over a 165-day period. plos.org The authors suggested that the lack of a measurable effect could be due to the lower dose used in large animals compared to the doses used in humans for osteoporosis treatment. plos.org

The table below summarizes research findings in large animal models.

| Animal Model | Research Focus | Key Findings |

| Sheep | Antigen-Induced Arthritis | No significant therapeutic effect observed with a single IA dose of liposomal this compound. clinexprheumatol.orgnih.gov |

| Sheep and Horses | Pharmacokinetics | Pharmacokinetic parameters of this compound are similar in juvenile sheep and horses. avma.orgnih.govresearchgate.net |

| Sheep | Bone Metabolism in Exercising Juveniles | No measurable effects on bone turnover or density with low-dose intramuscular this compound. plos.org |

Effects on Bone Turnover and Biomarkers

Preclinical investigations into clodronic acid's impact on bone metabolism have utilized various animal models, yielding informative but sometimes divergent results. Bone turnover markers, which are biochemical products released by osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells), are crucial for assessing skeletal dynamics. cancernetwork.com

In a study involving juvenile, exercising sheep, intramuscular administration of clodronic acid disodium did not produce a measurable effect on serum bone biomarkers (SBB) over a 165-day period. plos.orgnih.gov While no treatment-specific changes were noted, the study did observe changes in SBBs over time across all groups, including an increase in bone formation markers and a decrease in some resorption markers, which were attributed to the effects of growth and exercise. plos.orgnih.gov

Conversely, studies in other models have demonstrated a clearer impact. In growing rats fed a low-calcium diet, this compound administration was found to suppress the expected decrease in bone mineral density (BMD) and to increase the bone formation rate (BFR). researchgate.net Similarly, in ovariectomized rats, a model for postmenopausal osteoporosis, this compound inhibited bone resorption at subcutaneous doses as low as 3 mg/kg once a week. hpra.iepom.go.id These findings align with the established mechanism of bisphosphonates, which are known to suppress osteoclast activity. nih.govmdpi.com For instance, other bisphosphonates like zoledronic acid have been shown to significantly decrease bone turnover markers such as alkaline phosphatase (AFOS) and procollagen (B1174764) type I N-terminal propeptide (iPINP). mdpi.com

Table 1: Effect of Clodronic Acid on Bone Turnover Biomarkers in Preclinical Models This table is interactive. Click on the headers to sort.

| Animal Model | Biomarker Category | Specific Marker | Observed Effect of this compound | Citation |

|---|---|---|---|---|

| Juvenile Sheep (exercising) | Formation & Resorption | Serum Bone Biomarkers (unspecified) | No measurable treatment-specific effect. | plos.org, nih.gov |

| Growing Rats (low-calcium diet) | Bone Formation | Bone Formation Rate (BFR) | Increased BFR. | researchgate.net |

| Ovariectomized Rats | Bone Resorption | Not specified | Inhibition of resorption. | hpra.ie, pom.go.id |

| Patients on Parenteral Nutrition | Bone Resorption | Urinary Pyridinoline & Deoxypyridinoline | Significant decrease. | nih.gov |

Bone Microstructure and Biomechanical Properties

The influence of clodronic acid on the physical and mechanical properties of bone has been a key focus of preclinical evaluation. Studies show that the effects can vary significantly depending on the animal model, the dosage, and the specific bone site being analyzed.

In a long-term, 32-week study on growing rats, this compound administered at a therapeutic dose resulted in an increased trabecular number in the vertebrae. researchgate.net Furthermore, cortical bone mineral density (BMD) in the L4 vertebra was significantly higher in groups receiving both therapeutic (2 mg/kg) and high (10 mg/kg) doses of this compound compared to controls. researchgate.net A microstructural analysis of these rats revealed that the therapeutic dose of this compound increased the proportion of high-density bone in the vertebral body. nih.gov From a biomechanical standpoint, while the strength of the femoral shaft and neck was not affected, the compression failure load of the L4 vertebra was higher in the high-dose this compound group. researchgate.net

In contrast, research in other animal models has shown minimal impact. A 60-day trial in young, healthy horses found that this compound did not significantly alter bone structure or remodeling kinetics. researchgate.net Similarly, a 165-day study in juvenile, exercising sheep reported no measurable effects of this compound on bone microstructure or biomechanical properties. plos.orgnih.gov In that study, however, biopsies did show an increase in bone volume fraction and trabecular thickness over time, but these changes were attributed to the effects of growth or the exercise regimen rather than the drug itself. plos.orgnih.gov

Table 2: Effects of Clodronic Acid on Bone Microstructure and Biomechanics This table is interactive. Click on the headers to sort.

| Parameter | Animal Model | Observed Effect of this compound | Citation |

|---|---|---|---|

| Microstructure | |||

| Trabecular Number | Growing Rats | Increased in vertebra at therapeutic dose. | researchgate.net |

| Cortical Bone Mineral Density | Growing Rats | Increased in L4 vertebra at therapeutic and high doses. | researchgate.net |

| Proportion of High-Density Bone | Growing Rats | Increased in vertebral body at therapeutic dose. | nih.gov |

| Bone Structure & Remodeling | Young Horses | No significant alteration. | researchgate.net |

| Bone Microstructure | Juvenile Sheep | No measurable effect. | plos.org, nih.gov |

| Biomechanical Properties | |||

| Vertebral Compression Strength | Growing Rats | Higher failure load in L4 vertebra at high dose. | researchgate.net |

| Femoral Strength | Growing Rats | No effect on femoral shaft or neck. | researchgate.net |

| Biomechanical Properties | Juvenile Sheep | No measurable effect. | plos.org |

Considerations for Dose and Exercise

The outcomes of preclinical studies on clodronic acid are heavily influenced by experimental design, particularly the dosage administered and the activity level of the animal models.

A study in juvenile sheep that showed no measurable skeletal effects from this compound used a dose of 0.6 mg/kg. plos.orgnih.gov The researchers suggested that the absence of a treatment effect might be explained by this relatively low dose compared to those used in humans. plos.orgnih.gov This dose was chosen based on pharmacokinetic studies in sheep that found it produced plasma concentrations similar to a 1.8 mg/kg dose in horses. plos.orgnih.gov In contrast, a long-term study in growing rats that did demonstrate significant effects on bone microstructure and density used a therapeutic dose of 2 mg/kg and a high dose of 10 mg/kg. researchgate.netnih.gov

Furthermore, the inclusion of a forced exercise regimen in the sheep study is a significant variable. plos.orgusda.gov The observed changes in bone parameters over the course of the study, such as increased bone volume fraction, were attributed to either normal growth or the mechanical loading from exercise, potentially masking any subtle effects of the drug. plos.orgnih.gov This highlights that the physiological context, whether it be a sedentary state or one of active exercise, can significantly influence the observed effects of clodronic acid on bone.

Pharmacokinetic and Pharmacodynamic Research

Absorption Characteristics

The absorption of clodronic acid from the gastrointestinal tract is a critical factor influencing its therapeutic efficacy. This process is characterized by low bioavailability and significant variability, and is heavily influenced by external factors such as food and the presence of certain ions.

Oral Bioavailability and Variability

Oral clodronic acid exhibits low and variable bioavailability, generally estimated to be between 1% and 3%. bccancer.bc.canih.govtg.org.au This means that only a small fraction of the ingested dose is absorbed into the bloodstream. bccancer.bc.ca Studies have shown that after oral administration, peak serum concentrations are typically reached within 30 minutes. hpra.iehpra.ie

Significant inter- and intra-individual variability in the gastrointestinal absorption of clodronic acid has been consistently reported. bccancer.bc.cahpra.ie This variability can be substantial, with areas under the plasma concentration-time curve (AUC) varying by a factor of 30 between individuals and showing 8-fold day-to-day variability within the same individual. researchgate.net Despite this, long-term treatment has been associated with a constant exposure to the drug. hpra.ie Research comparing different oral formulations, such as tablets and capsules, has been conducted to understand their relative bioavailability. nih.gov

A study involving healthy volunteers determined the geometric mean of the absolute bioavailability of an 800 mg dose to be 1.9%, and for a 1600 mg dose, it was 2.1%. nih.gov The difference between these two doses was not found to be statistically significant. nih.gov

Influence of Food and Divalent Cations on Absorption

The absorption of clodronic acid is markedly impaired by the presence of food and divalent cations. hpra.iehpra.iehemonc.org It is recommended to take clodronic acid on an empty stomach with plain water, at least one hour before or two hours after meals or any other oral medications. hres.cabccancer.bc.ca

Specifically, co-administration with food, particularly products containing calcium, can significantly reduce absorption. hemonc.orgmims.com In one study, the bioavailability of clodronate was reduced by 9%, 31%, 90%, and 67% when administered one hour before, 30 minutes before, with breakfast, and two hours after breakfast, respectively, compared to administration two hours before breakfast. hemonc.org Another study noted that while a dose-breakfast interval of one hour or 30 minutes decreased bioavailability, the difference was not statistically significant. hpra.iehpra.iepom.go.id

Clodronic acid's strong affinity for divalent cations, such as calcium, magnesium, aluminum, and iron, leads to the formation of poorly soluble complexes, which hinders its absorption. hpra.iehemonc.orghres.cadrugbank.comdrugbank.com Therefore, concurrent intake of milk, antacids, or mineral supplements containing these ions should be avoided. hpra.iehpra.iebccancer.bc.capom.go.id

Distribution and Bone Binding

Once absorbed, clodronic acid exhibits a strong affinity for bone tissue, which is central to its mechanism of action. This is due to its ability to bind to the mineral component of bone, hydroxyapatite (B223615).

Binding to Hydroxyapatite Crystals

Clodronic acid, like other bisphosphonates, has a high affinity for and binds strongly to hydroxyapatite crystals in the bone matrix. bccancer.bc.cadrugbank.comnoahcompendium.co.uknih.govresearchgate.net This binding is a key characteristic that allows the drug to target bone tissue specifically. hres.ca The P-C-P backbone of the bisphosphonate structure is crucial for this interaction, as the two phosphonate (B1237965) groups chelate with the calcium ions on the surface of hydroxyapatite. researchgate.net

The binding of clodronic acid to hydroxyapatite alters the crystalline structure, making it more resistant to dissolution. hres.ca The strength of this binding can be influenced by the molecular structure of the bisphosphonate. For instance, bisphosphonates with a hydroxyl group on the geminal carbon, which clodronic acid lacks, generally exhibit increased binding ability. acs.org Studies have shown that for weakly binding bisphosphonates like this compound, the addition of even one ester group can prevent its binding to hydroxyapatite. acs.org

Concentration at Sites of Increased Bone Turnover

Clodronic acid preferentially concentrates at sites of increased bone turnover. bccancer.bc.cahres.capatsnap.com In these areas, where bone resorption by osteoclasts is active, the local acidic environment created by the osteoclasts facilitates the release of the bound bisphosphonate from the bone matrix. drugbank.com The released clodronic acid is then taken up by the osteoclasts. drugbank.com This targeted delivery to areas of high metabolic activity within the bone is a fundamental aspect of its therapeutic effect. patsnap.com

The plasma protein binding of clodronic acid is reported to be low to moderate, with figures ranging from 2% to 36%. bccancer.bc.canih.govdrugbank.com The volume of distribution is approximately 20-50 liters. hpra.iemims.compom.go.id

Elimination Pathways

Clodronic acid is not metabolized in the human body and is primarily eliminated by the kidneys. bccancer.bc.canih.govhres.cadrugbank.com

The elimination of this compound from the serum occurs in two distinct phases. The initial distribution phase has a half-life of about two hours. hpra.iepom.go.id This is followed by a much slower elimination phase because a significant portion of the absorbed drug is strongly bound to bone. hpra.iepom.go.id The terminal elimination half-life has been reported to be approximately 5.6 to 13 hours in serum. bccancer.bc.canih.govmims.comdrugbank.com

Approximately 80% of the absorbed this compound is excreted unchanged in the urine within a few days. hpra.iehres.capom.go.id The portion of the drug that binds to bone, estimated to be about 20% of the absorbed amount, is released and excreted much more slowly, with its elimination rate dependent on the rate of bone turnover. hres.capom.go.idhres.ca The renal clearance of this compound is approximately 75-90 mL/min. nih.govhpra.iepom.go.iddrugbank.com As renal function declines, the elimination of this compound decreases, leading to its retention in the body. nih.govresearchgate.netoup.com

Renal Excretion of Unchanged Drug

Clodronic acid is not metabolized in the human body and is eliminated from the bloodstream primarily through renal excretion in its unchanged form. drugbank.comhres.cahres.ca Following intravenous administration, a significant portion of the dose is cleared by the kidneys. Studies have shown that approximately 60-80% of an intravenous dose is excreted in the urine within 48 hours. mims.combccancer.bc.ca In one study, 75% of the administered dose was recovered in the urine over a three-day period. researchgate.net Another study reported that 73% of the drug was extracted unchanged in the urine within 24 hours, with renal clearance accounting for 73% of the total body clearance. nih.gov About 80% of the absorbed amount of clodronic acid appears in the urine within a few days. hpra.ie The portion of the drug that binds to bone, estimated to be around 20% of the absorbed quantity, is released and excreted more slowly. hres.cahres.cahpra.ie

The renal clearance of clodronic acid is heavily reliant on renal function. researchgate.netresearchgate.net In individuals with normal kidney function, the renal clearance rate is approximately 80 mL/min to 90 mL/min. drugbank.comhres.cahres.ca However, this rate progressively decreases as the glomerular filtration rate (GFR) declines. researchgate.netresearchgate.netnih.gov This impairment in renal function leads to a decrease in the cumulative urinary elimination of this compound and a corresponding increase in the total area under the serum concentration-time curve (AUC). researchgate.netnih.gov

Urinary Excretion Patterns

The urinary excretion of clodronic acid can be characterized by a biphasic pattern. nih.govresearchgate.net Following administration, there is an initial rapid phase of excretion, followed by a much slower terminal elimination phase. This prolonged terminal phase is thought to represent the slow release of this compound that has been incorporated into the bone. researchgate.net Some studies have indicated a terminal elimination phase with a mean half-life of 12.8 hours, which is consistent with a three-compartment model. researchgate.net

In a study involving healthy horses administered a single intramuscular dose, this compound was detected in the urine at all collection time points up to 168 hours. nih.gov The peak urine concentration was observed at approximately 2.67 ± 2.58 hours post-administration. nih.govresearchgate.net Another study in horses found that this compound was detectable in urine for up to 175 days. researchgate.net

Plasma and Synovial Fluid Concentrations and Half-Life

Following administration, clodronic acid is rapidly cleared from the plasma. hres.cahres.canih.govresearchgate.net The mean plasma half-life has been reported to be approximately 5.6 hours. drugbank.comhres.cahres.ca However, other studies have reported different values. For instance, after intravenous administration in women with breast cancer, the plasma elimination half-life was 2.3 hours. researchgate.net Intravenous infusions have shown an elimination half-life of about 2 hours. researchgate.net In horses, the plasma half-life was reported as approximately 11.8 hours ± 12.5 hours after a single intramuscular administration. noahcompendium.co.uk Another study in horses reported a terminal half-life in plasma of 3.32 ± 1.25 hours. nih.govresearchgate.net A study on horses with orthopedic disease found a depletion half-life of 10.6 days. researchgate.net

Clodronic acid also distributes into the synovial fluid. In a study on healthy horses, this compound was quantifiable in synovial fluid for up to 48 hours after a single intramuscular dose. nih.govresearchgate.net The peak concentration in the synovial fluid occurred at 2.67 ± 2.32 hours, and the terminal half-life in this fluid was 4.8 ± 3.05 hours. nih.govresearchgate.net

Renal Clearance and Function Indices

The renal clearance of clodronic acid is a critical aspect of its pharmacokinetics and is directly influenced by renal function. In individuals with normal renal function, the average total plasma clearance is around 6.4 L/h, with a renal clearance of 4.8 L/h. researchgate.net As glomerular filtration rate (GFR) decreases, so does the renal clearance of this compound. researchgate.netresearchgate.netnih.gov This leads to a retention of the substance in the body. researchgate.netnih.gov

Studies have investigated the impact of clodronic acid on renal function indices. In healthy horses, a single intramuscular dose resulted in a significant increase in creatinine (B1669602) concentrations; however, these values remained within the normal reference range. nih.govresearchgate.net Research in humans has shown that short-term administration of clodronic acid does not significantly alter creatinine clearance or renal concentrating ability. nih.gov Furthermore, no significant changes were observed in the fractional excretion of calcium, sodium, or uric acid. nih.gov However, in patients with pre-existing renal insufficiency, caution is advised as the reduced clearance can lead to higher systemic exposure. researchgate.netresearchgate.netnih.gov

Clinical Research Findings and Efficacy

Postmenopausal Osteoporosis

Clodronic acid has demonstrated efficacy in the prevention and treatment of postmenopausal osteoporosis. nih.govoup.com Its primary mechanism involves the inhibition of bone resorption by inducing osteoclast apoptosis. researchgate.net

Improvements in Bone Mineral Density and Fracture Risk Reduction

Multiple studies have confirmed that clodronic acid effectively increases bone mineral density (BMD) and reduces the risk of fractures in women with postmenopausal osteoporosis. nih.govresearchgate.net

A significant three-year, double-blind, placebo-controlled study involving 593 women with postmenopausal or secondary osteoporosis found that oral administration of 800 mg of clodronate daily resulted in a 46% reduction in the incidence of vertebral fractures. oup.comnih.gov This effect was observed irrespective of the underlying cause of osteoporosis or other baseline factors such as BMD, weight, or smoking status. nih.gov In this study, treatment with this compound led to a significant increase in mean spine BMD over three years (4.35% vs. 0.64% in the placebo group). nih.gov At the hip, this compound maintained total BMD, whereas a significant decrease was observed in the placebo group. nih.gov An interim analysis of this study after one year already showed a trend towards reduced vertebral fracture frequency and significant increases in BMD at both the spine and hip. nih.gov

Another study reported that intramuscular (i.m.) this compound therapy (100 mg every 1 or 2 weeks) in older postmenopausal women led to a significant increase in BMD at the lumbar spine and all femoral sites. oup.com Specifically, the group receiving weekly injections showed a greater increase in BMD at the lumbar spine and femoral neck compared to the bi-weekly group. oup.com Short-term studies have also shown that intermittent oral this compound therapy can lead to significant increases in lumbar and femoral BMD. oup.com

Comparison of Oral and Parenteral Administration

Clodronic acid is available for both oral and parenteral (intramuscular and intravenous) administration, offering flexibility in treatment. nih.govresearchgate.net

Clinical evidence suggests that both oral and parenteral routes are effective in maintaining or improving bone mineral density in patients with osteoporosis. researchgate.net Intramuscular administration has been shown to be at least as effective as daily oral therapy and appears to be more effective than intermittent intravenous treatment. researchgate.netchiesiclinicalstudies.comcenterwatch.com A key advantage of parenteral therapy is the elimination of the risk of gastrointestinal side effects that can be associated with oral bisphosphonates. researchgate.netchiesiclinicalstudies.comcenterwatch.com

One study compared different administration regimens over two years in women with postmenopausal osteoporosis. researchgate.net The continuous regimens involved either 400 mg orally each day or 100 mg intramuscularly every 10 days, while the intermittent regimens consisted of 1800 mg intravenously every 6 months. researchgate.net All regimens demonstrated effectiveness in improving bone mineral density. researchgate.net

Long-Term Efficacy and Cyclical Therapy

Long-term studies have supported the sustained efficacy of clodronic acid in managing postmenopausal osteoporosis. A study on long-term cyclical intravenous this compound therapy (200 mg every 3 weeks) in 235 women over six years demonstrated a significant and persistent increase in bone mineral density (5.69% vs. -1.47% in controls). nih.gov This increase was more pronounced in patients who did not have vertebral fractures at the start of the therapy. nih.gov

Crucially, from the third year onwards, this compound significantly reduced the incidence of new vertebral fractures. nih.gov In subsets of patients monitored for three and four years, the number of patients developing new vertebral fractures was significantly lower in the this compound group. nih.gov Another study involving cyclical intravenous this compound (200 mg/month) also found it effective in preventing postmenopausal bone loss over a two-year period, with results comparable to transcutaneous hormone replacement therapy. oup.com

Osteolytic Bone Metastases

Clodronic acid has a well-established role in the management of osteolytic bone metastases, particularly in patients with breast cancer. ascopubs.orgnih.govjwatch.org It works by inhibiting tumor-induced osteolysis, thereby reducing skeletal complications. ascopubs.orgnih.gov

Management of Osteolysis and Bone Pain

Clodronic acid has been shown to be effective in reducing the complications associated with osteolytic bone metastases, including bone pain, hypercalcemia, and fractures. ascopubs.orgnih.govtandfonline.com